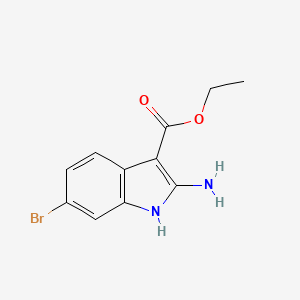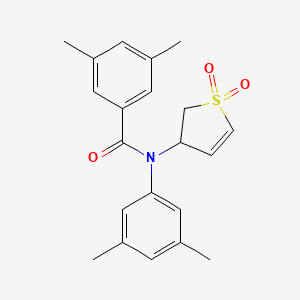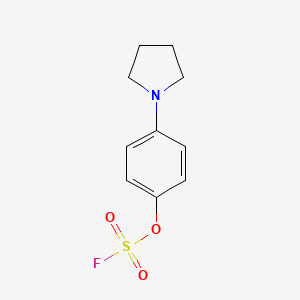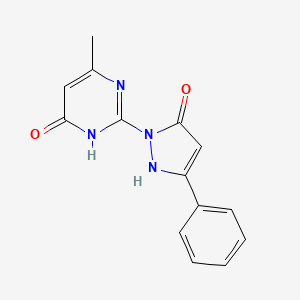![molecular formula C13H18BrClN2O B2631607 [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride CAS No. 1286275-39-5](/img/structure/B2631607.png)
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride is a chemical compound with a unique structure that combines an aminocyclohexyl group with a bromobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: This step involves the preparation of the aminocyclohexyl group through a series of reactions, such as the reduction of a nitrocyclohexane derivative.
Bromination of Benzamide: The benzamide moiety is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The aminocyclohexyl intermediate is then coupled with the bromobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminocyclohexyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different aminocyclohexyl derivatives.
科学研究应用
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group may interact with binding sites, while the bromobenzamide moiety can modulate the activity of the target. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride can be compared with other similar compounds, such as:
4-Aminocoumarin Derivatives: These compounds also contain an amino group and are used in various synthetic applications.
5-Amino-pyrazoles: These compounds are versatile reagents in organic synthesis and have applications in medicinal chemistry.
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents can be compared to highlight the unique properties of this compound.
属性
IUPAC Name |
N-(4-aminocyclohexyl)-2-bromobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGABHCGWAAAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)
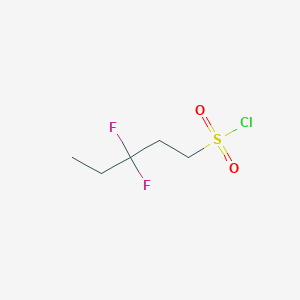
![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)
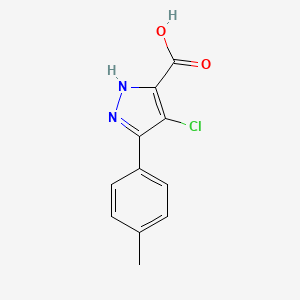

![2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)
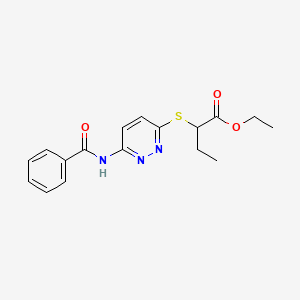
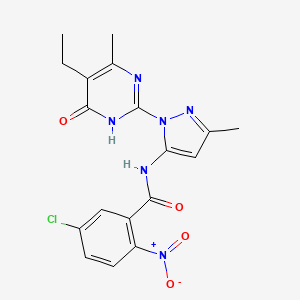
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
